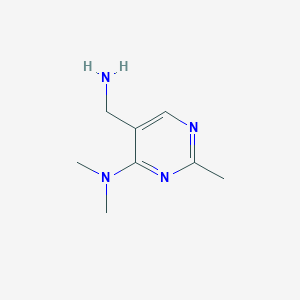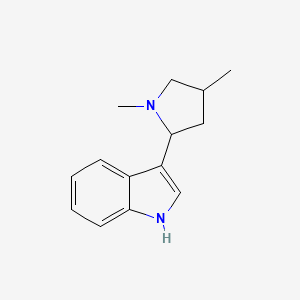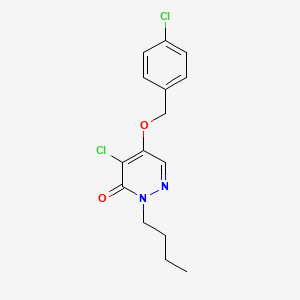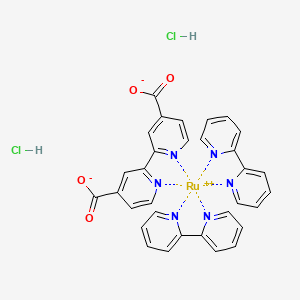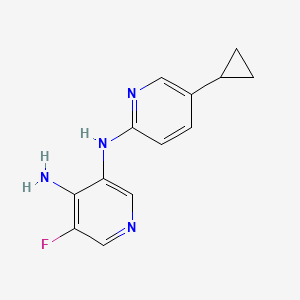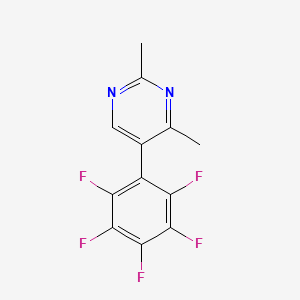
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two methyl groups at positions 2 and 4, and a perfluorophenyl group at position 5. The perfluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethylpyrimidine and perfluorophenyl derivatives.
Coupling Reaction: The key step involves a coupling reaction between 2,4-dimethylpyrimidine and a perfluorophenyl halide (e.g., perfluorophenyl bromide) in the presence of a base such as potassium carbonate and a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Coupling Reaction: Utilizing larger reactors and optimized reaction conditions to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrimidine ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The perfluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the perfluorophenyl group, resulting in different chemical and biological properties.
5-Phenylpyrimidine: Contains a phenyl group instead of a perfluorophenyl group, leading to differences in reactivity and applications.
2,4,6-Trimethylpyrimidine:
Uniqueness
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and exploring novel chemical reactions.
Propriétés
Formule moléculaire |
C12H7F5N2 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
2,4-dimethyl-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C12H7F5N2/c1-4-6(3-18-5(2)19-4)7-8(13)10(15)12(17)11(16)9(7)14/h3H,1-2H3 |
Clé InChI |
FYIQKSGXXPSEHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


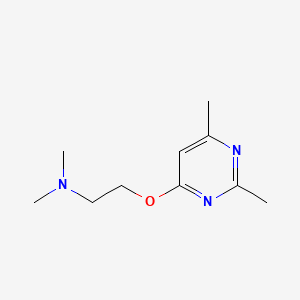
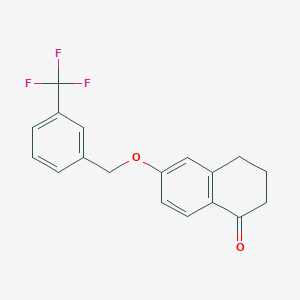


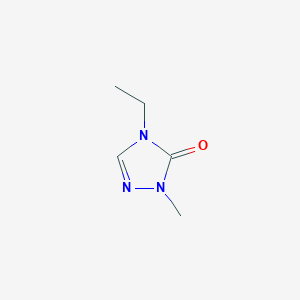

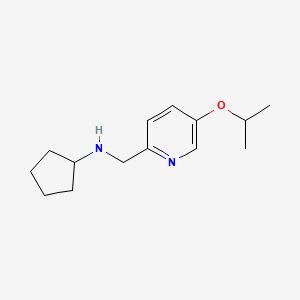
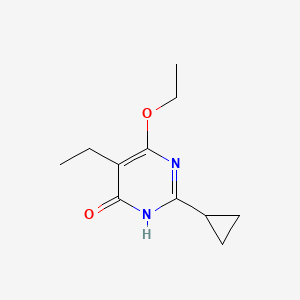
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
